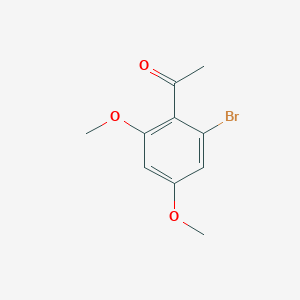

1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one

説明

1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one is an aromatic ketone with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.10 g/mol . Structurally, it features a bromine substituent at the 2-position and methoxy groups at the 4- and 6-positions of the phenyl ring, attached to an acetyl group. This compound is a key intermediate in organic synthesis, particularly for constructing chalcones, flavonoids, and heterocyclic frameworks .

Synthesis: The compound is typically synthesized via bromination of 2-hydroxy-4,6-dimethoxyacetophenone using reagents like ammonium cerium(IV) nitrate and LiBr in acetonitrile, achieving high yields (~91%) . Alternative routes involve halogenation of acetophenone derivatives under controlled conditions .

Applications:

It serves as a precursor for bioactive molecules, including antimicrobial agents , anti-inflammatory compounds , and antiviral derivatives . Its electronic and steric properties make it valuable in coordination chemistry for designing luminescent europium(III) and samarium(III) complexes .

特性

IUPAC Name |

1-(2-bromo-4,6-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6(12)10-8(11)4-7(13-2)5-9(10)14-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWMXAPTHOLHOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1Br)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one typically involves the bromination of 4,6-dimethoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of 1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

化学反応の分析

Types of Reactions

1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction to form alcohols or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include substituted phenyl ethanones with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include carboxylic acids or ketones.

Reduction Reactions: Products include alcohols or other reduced derivatives.

科学的研究の応用

1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one is utilized in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

類似化合物との比較

Electronic Effects

- The bromine atom in 1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., chalcone formation via Claisen-Schmidt condensation) .

- Hydroxyl vs. Methoxy Groups: The hydroxyl group in 1-(3-bromo-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one increases hydrogen-bonding capacity, improving solubility in polar solvents like methanol .

Case Study: Chalcone Derivatives

1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one reacts with benzaldehydes to form chalcones with antiviral activity (e.g., anti-SARS-CoV-2) . Comparatively, non-brominated chalcones like (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one (Flavokawain B) exhibit herbicidal effects but lower electrophilicity .

生物活性

1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one has the following chemical characteristics:

- Molecular Formula : C10H11BrO3

- Molecular Weight : 259.10 g/mol

- CAS Number : 1835-02-5

- Structure : The compound features a bromine atom and two methoxy groups attached to a phenyl ring, which contributes to its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one. The compound has demonstrated cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- HeLa (cervical carcinoma)

- HCT-116 (colorectal carcinoma)

- A549 (lung adenocarcinoma)

- K562 (myelogenous leukemia)

The compound exhibited significant inhibition of cell growth in these lines, indicating its potential as an anticancer agent. Notably, it induced apoptosis through mitochondrial pathways and affected topoisomerase activity, suggesting a dual mechanism of action .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Induction of apoptosis |

| HCT-116 | 7.3 | Inhibition of topoisomerase |

| A549 | 4.9 | ROS production and cell cycle arrest |

| K562 | 3.8 | Mitochondrial dysfunction |

The mechanisms through which 1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one exerts its effects include:

- Apoptosis Induction : The compound activates apoptotic pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential.

- Cell Cycle Arrest : It has been shown to cause G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation.

- Anti-Angiogenesis : In vivo studies indicated that the compound could inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways.

In Vitro Studies

In vitro experiments have confirmed the cytotoxicity of 1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one against several cancer cell lines. For instance, a study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple lines:

"The compound exhibited IC50 values ranging from 3.8 to 7.3 µM across various tested cell lines, indicating potent anticancer activity" .

In Vivo Studies

In vivo studies utilizing xenograft models have further validated the anticancer efficacy of this compound. Mice treated with 1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one showed significant tumor regression compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。